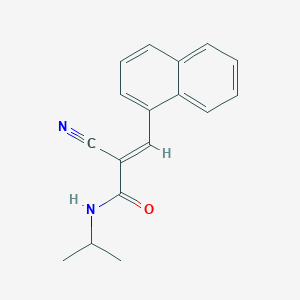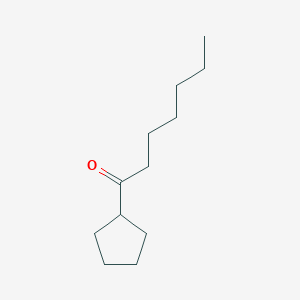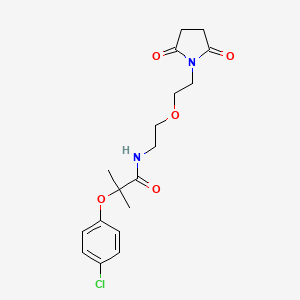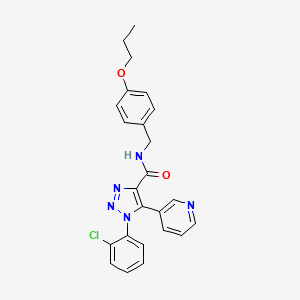
1-(2-chlorophenyl)-N-(4-propoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-N-(4-propoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H22ClN5O2 and its molecular weight is 447.92. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-N-(4-propoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-N-(4-propoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
π-Hole Tetrel Bonding Interactions
Triazole derivatives have been synthesized and analyzed for their π-hole tetrel bonding interactions, a type of non-covalent interaction that is significant in the crystal engineering field. Such studies enhance our understanding of molecular interactions, which is crucial for the design of new molecular materials with specific properties. The research on ethyl 2-triazolyl-2-oxoacetate derivatives, including various phenyl substituents, highlights the influence of substituents on the nucleophilic/electrophilic nature of groups and their interaction energies, aiding in the design of compounds with desired characteristics (Ahmed et al., 2020).
Antimicrobial and Antifungal Applications
Several triazole derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and antifungal properties. These compounds show potential as leads for the development of new antimicrobial agents. Studies on novel heterocyclic compounds derived from triazole precursors have revealed significant lipase and α-glucosidase inhibition, suggesting their potential in therapeutic applications against diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Synthesis and Characterization of Triazole Derivatives
Research on the synthesis of triazole derivatives, including their spectroscopic and biological activity assessments, contributes to the pharmaceutical sciences by providing new compounds with potential therapeutic effects. For instance, novel arylazothiazole disperse dyes containing selenium, which were synthesized for dyeing polyester fibers, showed not only high efficiency in their intended application but also exhibited significant antioxidant, antitumor, and antimicrobial activities. This demonstrates the versatility of triazole derivatives in various scientific and industrial applications (Khalifa et al., 2015).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-[(4-propoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2/c1-2-14-32-19-11-9-17(10-12-19)15-27-24(31)22-23(18-6-5-13-26-16-18)30(29-28-22)21-8-4-3-7-20(21)25/h3-13,16H,2,14-15H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLGOADDLVYPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(4-propoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


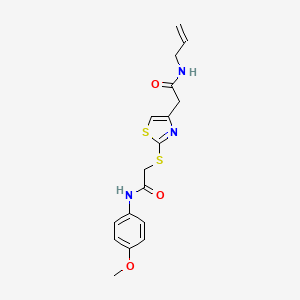

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2591711.png)
![N-(4-acetamidophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2591712.png)
![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2591713.png)
![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2591717.png)
![1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2591720.png)
![2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2591721.png)
